TSCHIMGANIDINE

Descripción general

Descripción

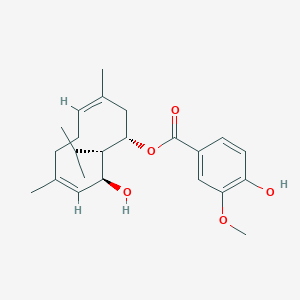

The compound TSCHIMGANIDINE is a complex organic molecule characterized by its unique structural features

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TSCHIMGANIDINE typically involves multiple steps, including the formation of the cyclodeca-3,7-dien-1-yl core and subsequent esterification with 4-hydroxy-3-methoxybenzoic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

TSCHIMGANIDINE: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Anti-Obesity Effects

Recent studies have highlighted the anti-obesity properties of tschimganidine. Research indicates that it significantly reduces lipid accumulation and adipogenesis in high-fat diet-induced obese mice. The compound operates through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy balance and metabolism.

Case Study: In Vivo Analysis

In a controlled study, mice were subjected to a high-fat diet (HFD) for 12 weeks with intraperitoneal injections of this compound starting at week five. The results showed:

- Significant reduction in body weight and size of gonadal white adipose tissue (WAT).

- Improved glucose homeostasis with lower blood glucose levels compared to control groups .

Potential Therapeutic Applications

Given its promising anti-obesity effects, this compound is being evaluated for potential therapeutic applications in managing obesity-related metabolic disorders. The compound's ability to improve insulin sensitivity and glucose tolerance positions it as a candidate for further clinical investigations.

Clinical Implications

- Obesity Treatment : this compound may serve as a natural product-derived therapy for obesity management.

- Metabolic Disease Management : Its impact on metabolic parameters such as triglycerides and alanine aminotransferase (ALT) levels suggests broader applications in treating metabolic diseases .

Estrogenic Activities

This compound has been noted for its estrogenic properties, which may have implications in hormone-related therapies. Terpenoids from the Umbelliferae family, including this compound, exhibit estrogen-like activities that could be beneficial in conditions influenced by hormonal imbalances .

Environmental Considerations

Research into the environmental fate of this compound indicates that it may be metabolized into other compounds such as 8-prenylnaringenin, which also possess biological activity. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of this compound in both therapeutic and environmental contexts .

Mecanismo De Acción

The mechanism of action of TSCHIMGANIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

TSCHIMGANIDINE: can be compared with other similar compounds, such as:

Cyclodeca-3,7-dien-1-yl derivatives: These compounds share the cyclodeca-3,7-dien-1-yl core but differ in their functional groups.

Hydroxybenzoate esters: These compounds have similar ester linkages but vary in their cyclodeca-3,7-dien-1-yl moieties.

The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Actividad Biológica

Tschimganidine is a compound that has garnered attention for its potential therapeutic effects, particularly in the context of metabolic diseases and obesity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and potential clinical applications.

Recent studies have shown that this compound acts primarily through the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. AMPK activation has been linked to various metabolic processes, including lipid and glucose metabolism.

- AMPK Activation : this compound significantly increases AMPK phosphorylation, which in turn influences downstream signaling pathways that regulate lipid synthesis and adipogenesis. The compound has been shown to decrease the phosphorylation levels of AKT and other signaling molecules such as ERK1/2 and JAK2, which are typically involved in promoting adipogenesis .

- Inhibition of Adipogenesis : In vitro studies using 3T3-L1 adipocytes demonstrated that treatment with this compound led to a marked reduction in the expression of key adipogenic markers including PPARγ, C/EBPα, FASN, and FABP4. These findings suggest that this compound inhibits the differentiation of preadipocytes into mature adipocytes, thereby reducing lipid accumulation .

Effects on Lipid Metabolism

This compound's impact on lipid metabolism has been evaluated in various animal models, particularly high-fat diet (HFD) induced obesity models.

- Reduction in Lipid Accumulation : In vivo studies indicated that this compound treatment resulted in decreased lipid accumulation in both gonadal white adipose tissue (WAT) and brown adipose tissue. Histological analysis revealed smaller adipocyte sizes in treated mice compared to controls .

- Improvement in Metabolic Parameters : this compound administration was associated with significant improvements in metabolic parameters such as reduced levels of triglycerides (TG), glucose, and alanine aminotransferase (ALT) in serum samples from HFD-fed mice. These changes reflect enhanced insulin sensitivity and improved glucose tolerance .

Case Studies and Research Findings

Several key studies have highlighted the biological activity of this compound:

Propiedades

IUPAC Name |

[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11-,16-8-/t19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJDCWYDXLXFJK-KVJUXVSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@@H]([C@@H]([C@H](C/C(=C\CC1)/C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39380-16-0 | |

| Record name | Tschimganidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039380160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.